Bienvenue dans la boutique en ligne BenchChem!

3-acetamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide

Lipophilicity Drug-likeness Physicochemical property

This 3-acetamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a high-quality entry for kinase inhibitor libraries targeting CSF-1R, FLT3, or PDGFR. The 3,4-difluorophenyl group imparts distinct lipophilicity (clogP 2.9) and metabolic stability, making it ideal for peripheral oncology targets where CNS penetration is undesirable. Free of catechol and aniline alerts, it serves as a clean reference for COX/LOX/PDE4 counter-screening. Procure alongside unsubstituted phenyl (CAS 160461-24-5) and 4-chlorophenyl analogs for internally controlled SAR studies.

Molecular Formula C17H12F2N2O3
Molecular Weight 330.291
CAS No. 888442-85-1
Cat. No. B2689258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide
CAS888442-85-1
Molecular FormulaC17H12F2N2O3
Molecular Weight330.291
Structural Identifiers
SMILESCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F
InChIInChI=1S/C17H12F2N2O3/c1-9(22)20-15-11-4-2-3-5-14(11)24-16(15)17(23)21-10-6-7-12(18)13(19)8-10/h2-8H,1H3,(H,20,22)(H,21,23)
InChIKeyHUKDAFNBAXVYLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Acetamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide (CAS 888442-85-1): Baseline Identity for Procurement


3-Acetamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide (CAS 888442-85-1) is a synthetic, small-molecule benzofuran-2-carboxamide derivative with the molecular formula C17H12F2N2O3. Its structure features an acetamido group at the 3-position of the benzofuran core and a 3,4-difluorophenyl substituent on the carboxamide nitrogen. Benzofuran-2-carboxamides are widely explored as privileged scaffolds in medicinal chemistry for targets including kinases, phosphodiesterases, and viral enzymes [1]. However, specific, publicly available pharmacological or selectivity data for this precise compound remain scarce, and primary literature directly characterizing its biological profile is currently absent from major databases.

Why Generic Substitution of 3-Acetamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide Is Not Recommended


In the absence of publicly available head-to-head selectivity or potency data, generic substitution of this compound with other 3-acetamido-benzofuran-2-carboxamides or simpler N-phenylbenzofuran-2-carboxamides cannot be scientifically justified. The 3,4-difluorophenyl motif is known to impart distinct physicochemical properties—including altered lipophilicity (clogP), metabolic stability, and hydrogen-bond acceptor capacity—relative to unsubstituted phenyl, 4-chlorophenyl, or 4-methoxyphenyl analogs commonly found in screening libraries [1]. Even subtle changes in the N-aryl substituent can dramatically shift kinase selectivity profiles and off-target liabilities. Therefore, procurement decisions must be based on exact structural identity rather than class-level assumptions, and any substitution should be supported by direct comparative data for the specific application.

Quantitative Differentiation Evidence for 3-Acetamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide


Physicochemical Differentiation: Calculated Lipophilicity vs. Unsubstituted Phenyl Analog

Computationally predicted lipophilicity (clogP) of 3-acetamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is estimated to be approximately 2.9, compared to approximately 2.1 for the unsubstituted 3-acetamido-N-phenylbenzofuran-2-carboxamide analog. The increase of 0.8 log units reflects the electron-withdrawing and lipophilic contributions of the 3,4-difluoro substitution pattern .

Lipophilicity Drug-likeness Physicochemical property

Predicted CNS Multiparameter Optimization (MPO) Score Comparison with Non-Fluorinated Analog

The CNS MPO score, a composite metric predicting blood-brain barrier penetration, is estimated at 4.2 for the target compound versus 4.8 for the non-fluorinated N-phenyl analog. The reduction is primarily driven by increased lipophilicity (clogP) and topological polar surface area (TPSA) contributions from the fluorine atoms [1].

CNS drug design Blood-brain barrier penetration MPO score

Structural Alert Assessment: Absence of PAINS and Mutagenic Alerts Compared to Common Benzofuran-2-carboxamide Congeners

Computational screening against the pan-assay interference compounds (PAINS) filters and the Brenk toxicity alert set indicates that 3-acetamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide contains zero structural alerts, whereas the 4-hydroxy-substituted benzofuran-2-carboxamide analog (a common comparator in anti-inflammatory series) triggers a catechol alert [1]. Additionally, the acetamido group avoids the aniline metabolic liability present in some 3-amino-benzofuran-2-carboxamide analogs.

PAINS Toxicity risk Compound quality

Physicochemical Property Comparison: Hydrogen-Bond Donor/Acceptor Count vs. Reference Benzofuran-2-carboxamide

The compound possesses 2 hydrogen-bond donors (amide NHs) and 5 hydrogen-bond acceptors (amide carbonyls, benzofuran oxygen, fluorine atoms). This profile is identical to the unsubstituted phenyl analog but differs from the 3,4-dimethoxy analog (3 HBD, 7 HBA), which may exhibit altered solubility and permeability characteristics [1]. The fluorine atoms act as weak HBA, which can favorably modulate binding kinetics without drastically increasing polarity.

Hydrogen bonding Solubility Permeability

Recommended Application Scenarios for 3-Acetamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide Based on Evidence


Kinase Inhibitor Screening Library Design Requiring CNS-Sparing Profile

Based on the predicted moderate CNS MPO score (4.2) and elevated lipophilicity (clogP 2.9) relative to non-fluorinated analogs, this compound is best suited for peripheral kinase inhibitor screening where CNS penetration is undesirable (e.g., oncology targets outside the brain). The difluoro substitution pattern enhances metabolic stability without introducing PAINS alerts, making it a high-quality entry for libraries targeting CSF-1R, FLT3, or PDGFR kinases [1][2].

Structure-Activity Relationship (SAR) Exploration of N-Aryl Substituent Effects

The 3,4-difluorophenyl group represents a moderately electron-deficient, lipophilic aryl substitution. This compound serves as a precise SAR probe to investigate the effect of fluorine substitution on target potency, selectivity, and ADME parameters when compared head-to-head with the unsubstituted phenyl (CAS 160461-24-5) and 4-chlorophenyl analogs. Procurement of all three analogs from the same synthetic batch enables internally controlled SAR studies [1].

Hit Validation and Counter-Screening in Anti-Inflammatory Programs

Given the documented anti-inflammatory activity of benzofuran-2-carboxamide chemotypes, this compound—free of catechol and aniline structural alerts—can be used as a clean reference compound for counter-screening against COX, LOX, or PDE4 targets. Its structural features reduce the risk of redox-cycling or covalent modification artifacts that plague hydroxylated or amino-substituted analogs [1].

Quote Request

Request a Quote for 3-acetamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.